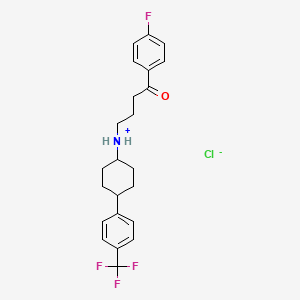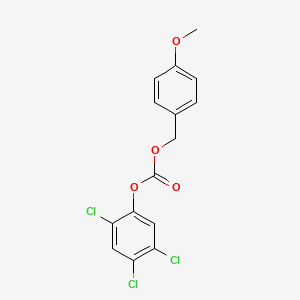
Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenyl p-methoxybenzyl carbonate is an organic compound with the molecular formula C15H11Cl3O4 and a molecular weight of 361.604 g/mol. This compound is known for its unique chemical structure, which includes a trichlorophenyl group and a methoxybenzyl carbonate group. It is used in various scientific research applications due to its distinct properties.
Méthodes De Préparation
The synthesis of 2,4,5-Trichlorophenyl p-methoxybenzyl carbonate typically involves the reaction of 2,4,5-trichlorophenol with p-methoxybenzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the carbonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,4,5-Trichlorophenyl p-methoxybenzyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenyl group to less chlorinated phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,5-Trichlorophenyl p-methoxybenzyl carbonate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorophenyl p-methoxybenzyl carbonate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxybenzyl carbonate group may enhance the compound’s solubility and bioavailability, facilitating its effects on target pathways.
Comparaison Avec Des Composés Similaires
2,4,5-Trichlorophenyl p-methoxybenzyl carbonate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenyl p-methoxybenzyl carbonate: Similar structure but with an additional chlorine atom at the 6-position.
2,4-Dichlorophenyl p-methoxybenzyl carbonate: Lacks one chlorine atom compared to the trichlorophenyl derivative.
2,4,5-Trichlorophenyl methyl carbonate: Similar but without the methoxy group on the benzyl moiety
Propriétés
Numéro CAS |
23218-62-4 |
|---|---|
Formule moléculaire |
C15H11Cl3O4 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C15H11Cl3O4/c1-20-10-4-2-9(3-5-10)8-21-15(19)22-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3 |
Clé InChI |
UDCSECKCIHHFRO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


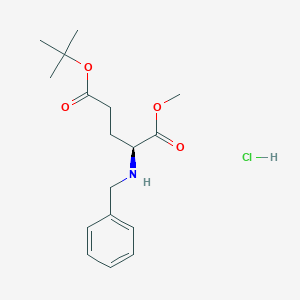
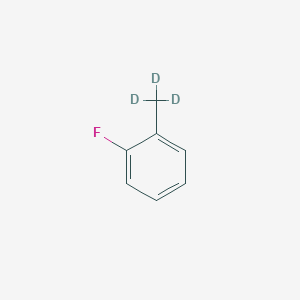
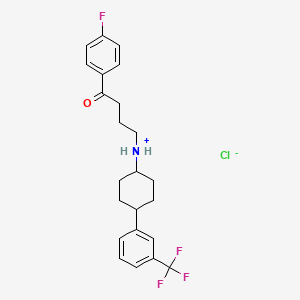
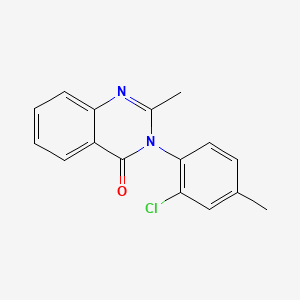
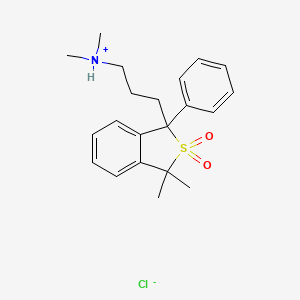
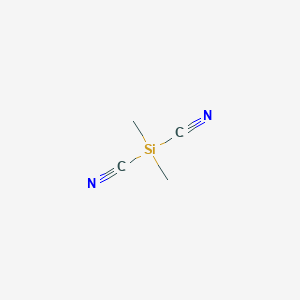
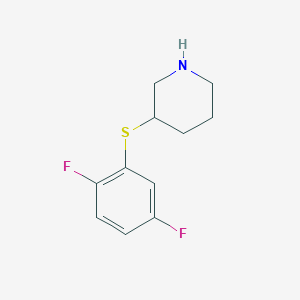
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
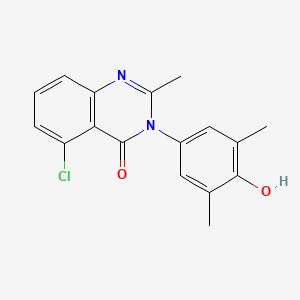
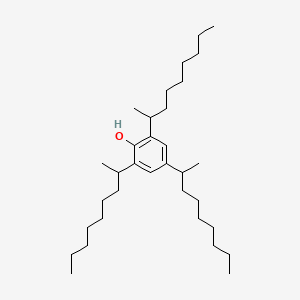
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
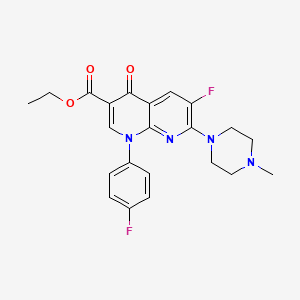
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
